An In-depth Technical Guide to the Core Properties of 1-Methyl-2,2-diphenylethylene
An In-depth Technical Guide to the Core Properties of 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,2-diphenylethylene, a substituted aromatic hydrocarbon, presents a unique structural motif with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known reactivity. While specific biological activities and interactions with cellular signaling pathways remain largely uncharacterized in publicly available literature, this document aims to consolidate the existing knowledge to serve as a foundational resource for researchers.
Chemical and Physical Properties
1-Methyl-2,2-diphenylethylene, also known by synonyms such as 1,1-Diphenyl-1-propene, possesses a molecular formula of C15H14 and a molecular weight of 194.27 g/mol .[1][2] Its core structure consists of a propene backbone with two phenyl groups attached to the second carbon atom and a methyl group on the first.
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C15H14 | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| CAS Number | 778-66-5 | [1][2] |
| Melting Point | 49 °C | [1] |
| Boiling Point | 284.85 °C | [1] |
| Density | 1.0250 g/cm³ | [1] |
| Refractive Index | 1.5880 | [1] |
| Flash Point | 131.9 °C | [1] |
Experimental Protocols
The primary method for the synthesis of 1-Methyl-2,2-diphenylethylene involves a Grignard reaction followed by an acid-catalyzed dehydration.[2] The following protocol outlines a typical experimental procedure.
Synthesis of 1-Methyl-2,2-diphenylethylene via Grignard Reaction
Materials:
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Magnesium turnings
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Ethyl iodide
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Anhydrous diethyl ether
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Benzophenone
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Dilute acid (e.g., HCl or H2SO4)
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Petroleum ether
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dry magnesium turnings. Add a solution of ethyl iodide in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and may need to be controlled by cooling if it becomes too vigorous.
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Reaction with Benzophenone: Once the Grignard reagent is formed, a solution of dry, finely divided benzophenone in anhydrous ether is added dropwise from the dropping funnel. The reaction mixture is then heated under reflux for several hours.
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Work-up and Dehydration: After cooling, the reaction mixture is treated with a dilute acid to quench the reaction and protonate the intermediate alcohol. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4).
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Purification: The solvent is removed by rotary evaporation. The resulting crude product, an intermediate alcohol, is then subjected to acid-catalyzed dehydration. This is typically achieved by heating with a strong acid, such as sulfuric acid, in a suitable solvent like acetic acid.[2]
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Final Purification: The final product, 1-Methyl-2,2-diphenylethylene, is purified by fractional distillation under reduced pressure, followed by recrystallization from a solvent such as petroleum ether.
The workflow for this synthesis is illustrated in the following diagram:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a doublet), a vinylic proton (a quartet), and aromatic protons (multiplets in the aromatic region).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two vinylic carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Methyl-2,2-diphenylethylene is expected to exhibit characteristic absorption bands for:
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C-H stretching of the aromatic rings (above 3000 cm⁻¹)
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C-H stretching of the methyl group (below 3000 cm⁻¹)
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C=C stretching of the alkene and aromatic rings (around 1600-1450 cm⁻¹)
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C-H bending vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.27 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic fragments from the diphenylethylene moiety.
Reactivity and Potential Applications
1-Methyl-2,2-diphenylethylene's reactivity is primarily dictated by the presence of the carbon-carbon double bond and the two phenyl groups. It can participate in radical polymerization processes, often acting as a mediator leading to low molecular weight polymers.[2] Its structural features also make it a valuable intermediate in the synthesis of more complex organic molecules and advanced materials.[2]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity of 1-Methyl-2,2-diphenylethylene. While many stilbene derivatives are known to possess a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, it is not possible to directly extrapolate these to 1-Methyl-2,2-diphenylethylene without dedicated experimental studies.
Due to the absence of specific information on its interaction with cellular signaling pathways, no diagrams can be generated at this time. Future research in this area would be highly valuable to uncover any potential pharmacological relevance of this compound.
The logical relationship for future investigation into the biological activity of 1-Methyl-2,2-diphenylethylene would follow a standard drug discovery and development workflow.
Conclusion
1-Methyl-2,2-diphenylethylene is a well-defined chemical entity with established synthetic routes and characterized physical properties. Its utility in polymer chemistry and organic synthesis is recognized. However, a significant knowledge gap exists concerning its biological effects and mechanisms of action. This guide serves as a comprehensive summary of the current state of knowledge and highlights the need for further investigation into the potential pharmacological properties of this compound. Future research, particularly in the areas of cytotoxicity, enzyme and receptor interactions, and cellular signaling, will be crucial in determining the full potential of 1-Methyl-2,2-diphenylethylene in the field of drug development.
